molecular formula C17H16N2O3S2 B2523691 N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-N'-[(thiophen-2-yl)methyl]ethanediamide CAS No. 2034439-59-1

N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-N'-[(thiophen-2-yl)methyl]ethanediamide

Cat. No.: B2523691
CAS No.: 2034439-59-1
M. Wt: 360.45
InChI Key: XGYXCJDNJYPRNX-UHFFFAOYSA-N
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Description

N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-N'-[(thiophen-2-yl)methyl]ethanediamide ( 2034439-59-1) is a synthetic organic compound with a molecular formula of C17H16N2O3S2 and a molecular weight of 360.45 g/mol . This molecule is characterized by its hybrid structure, incorporating both benzothiophene and thiophene heterocyclic systems linked by an ethanediamide (oxalamide) spacer featuring a hydroxyethyl substituent . This specific architecture makes it a compound of significant interest in medicinal chemistry and drug discovery research, particularly for the exploration of structure-activity relationships in heterocyclic compounds . The presence of multiple hydrogen bond donors and acceptors, as indicated by its topological polar surface area, suggests potential for targeted molecular interactions . Researchers utilize this benzothiophene-thiophene derivative as a key intermediate or building block for the synthesis of more complex molecules, such as those investigated for their fungicidal and cytotoxic properties . Compounds with benzothiophene cores have demonstrated a wide range of therapeutic properties, serving as core structures in various pharmacological agents . This product is strictly intended for research purposes and is not designed for human therapeutic applications or veterinary use .

Properties

IUPAC Name

N'-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-N-(thiophen-2-ylmethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O3S2/c20-14(13-10-24-15-6-2-1-5-12(13)15)9-19-17(22)16(21)18-8-11-4-3-7-23-11/h1-7,10,14,20H,8-9H2,(H,18,21)(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGYXCJDNJYPRNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CS2)C(CNC(=O)C(=O)NCC3=CC=CS3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-N’-[(thiophen-2-yl)methyl]ethanediamide typically involves multiple steps, starting with the preparation of the benzothiophene and thiophene intermediates. One common method involves the following steps:

    Preparation of 1-benzothiophen-3-yl-2-hydroxyethylamine: This can be achieved through the reaction of 1-benzothiophene with ethylene oxide in the presence of a base such as sodium hydroxide.

    Preparation of thiophen-2-ylmethylamine: This intermediate can be synthesized by the reaction of thiophene with formaldehyde and ammonia.

    Coupling Reaction: The final step involves the coupling of the two intermediates using a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired ethanediamide compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-N’-[(thiophen-2-yl)methyl]ethanediamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of corresponding amines or alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups such as halides can be introduced.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halides, nucleophiles such as amines or alcohols.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines, alcohols.

    Substitution: Halogenated derivatives, substituted amines or alcohols.

Scientific Research Applications

N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-N’-[(thiophen-2-yl)methyl]ethanediamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of diseases involving oxidative stress and inflammation.

    Industry: Utilized in the development of advanced materials, such as conductive polymers and organic semiconductors.

Mechanism of Action

The mechanism of action of N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-N’-[(thiophen-2-yl)methyl]ethanediamide involves its interaction with various molecular targets and pathways. The compound’s benzothiophene and thiophene moieties allow it to interact with enzymes and receptors, potentially inhibiting or modulating their activity. This can lead to various biological effects, such as the inhibition of microbial growth or the reduction of inflammation.

Comparison with Similar Compounds

Structural Analog: N-[2-(1-Benzothiophen-3-yl)-2-Hydroxyethyl]-N'-(2,5-Difluorophenyl)Ethanediamide (BG14051)

  • Molecular Formula : C₁₈H₁₄F₂N₂O₃S .
  • Key Differences :
    • Substituent : Difluorophenyl replaces thiophen-2-ylmethyl.
    • Electronic Effects : Fluorine atoms increase electronegativity, enhancing metabolic stability but reducing aromatic π-electron density compared to thiophene.
    • Biological Implications : Fluorine may improve membrane permeability but alter target binding compared to sulfur-rich analogs.
Property Target Compound BG14051
Molecular Weight ~392.4 (estimated) 376.38
Aromatic Substituent Thiophene Difluorophenyl
Hydrogen-Bond Donors 2 (amide, hydroxyl) 2 (amide, hydroxyl)
LogP (Predicted) ~2.5 ~3.1 (due to fluorine)

Structural Analog: N-[2-(1-Benzothiophen-3-yl)-2-Hydroxyethyl]-N'-(1-Phenylethyl)Ethanediamide

  • CAS : 2097918-96-0 .
  • Key Differences: Substituent: Phenylethyl group replaces thiophen-2-ylmethyl. Lipophilicity: Increased LogP (estimated ~3.8) due to phenyl group, which may enhance blood-brain barrier penetration.
Property Target Compound Phenylethyl Analog
Substituent Size Moderate Bulky
Hydrogen-Bond Acceptors 4 4
Synthetic Complexity Moderate High (due to phenylethyl)

Functional Analog: 2-(2,6-Dichlorophenyl)-N-(1,3-Thiazol-2-yl)Acetamide

  • Structure : Features dichlorophenyl and thiazole groups .
  • Key Differences :
    • Core Structure : Acetamide vs. ethanediamide linker.
    • Bioactivity : Demonstrated antimicrobial activity due to chlorine atoms; target compound’s sulfur-rich structure may target different enzymes (e.g., cytochrome P450).
  • Spectroscopic Data : Both compounds show characteristic amide IR stretches (~1650–1700 cm⁻¹) and NMR signals for aromatic protons .

Electronic Effects: N-(2-Nitrophenyl)Thiophene-2-Carboxamide

  • Structure : Nitro group on phenyl ring .
  • Key Differences :
    • Electron-Withdrawing Group : Nitro group increases electrophilicity; target compound’s hydroxyl group is electron-donating.
    • Crystal Packing : Nitro derivatives exhibit C–H⋯O/S interactions, while the target compound may form N–H⋯O hydrogen bonds via ethanediamide.

Biological Activity

N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-N'-[(thiophen-2-yl)methyl]ethanediamide is a complex organic compound notable for its potential biological activities. This article delves into its biological activity, synthesis, and the mechanisms by which it may exert its effects.

Chemical Structure and Properties

The compound features a benzothiophene moiety, which contributes to its aromatic stability, alongside a hydroxyethyl side chain and a thiophene component. These structural elements are significant in determining the compound's reactivity and biological interactions. The presence of hydroxyl groups enhances solubility and can facilitate interactions with biological targets.

Biological Activity

Research indicates that compounds containing benzothiophene and thiophene moieties exhibit various biological activities, including:

The mechanisms by which this compound exerts its biological effects are still under investigation. However, several studies suggest possible pathways:

  • Enzyme Interaction : The compound may interact with enzymes involved in disease processes, potentially inhibiting their activity or altering their function .
  • Molecular Docking Studies : Computational studies using molecular docking simulations have indicated that compounds with similar structures can effectively bind to various target proteins, suggesting that this compound may also engage in significant protein interactions .

Synthesis

The synthesis of this compound typically involves multi-step organic synthesis techniques. Key steps include:

  • Formation of the Benzothiophene Moiety : This often involves reactions such as cyclization and substitution reactions.
  • Introduction of Hydroxyethyl and Thiophene Groups : These functional groups are added through specific reactions that require careful optimization of conditions to maximize yield and purity.

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